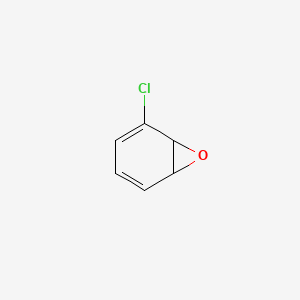

3-Chlorobenzene oxide

Description

Structure

3D Structure

Properties

CAS No. |

56541-86-7 |

|---|---|

Molecular Formula |

C6H5ClO |

Molecular Weight |

128.55 g/mol |

IUPAC Name |

2-chloro-7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C6H5ClO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |

InChI Key |

ISNCKBRSXQOHHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(O2)C(=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chlorobenzene Oxides

Regioselective Synthesis of Specific Chlorobenzene (B131634) Oxide Isomers

The regioselective synthesis of chlorobenzene oxides is a significant challenge in organic chemistry due to the influence of the chlorine substituent on the aromatic ring. Researchers have developed sophisticated methods to control the position of epoxidation on the chlorobenzene precursor.

Controlled Epoxidation of Chlorobenzene Precursors

The controlled epoxidation of chlorobenzene precursors is a cornerstone for the synthesis of specific chlorobenzene oxide isomers. A common strategy involves the epoxidation of a substituted precursor, such as 3-chlorostyrene, using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). smolecule.com The electron-withdrawing nature of the chlorine atom in this precursor helps to direct the epoxidation to the double bond of the styrene (B11656) moiety, leading to the regioselective formation of the corresponding epoxide. smolecule.com

Another advanced method for the epoxidation of aromatic systems involves the use of manganese porphyrin catalysts in conjunction with an oxidizing agent like hydrogen peroxide. smolecule.com These catalyst systems can achieve high conversion rates and selectivity in the epoxidation of various aromatic hydrocarbons. smolecule.com The choice of the specific manganese porphyrin complex can influence the efficiency and regioselectivity of the epoxidation reaction. smolecule.com The deactivating effect of the chlorine atom on the aromatic ring generally leads to slower hydroxylation rates compared to activated aromatic systems, necessitating carefully optimized reaction conditions for efficient synthesis. smolecule.com

| Precursor | Oxidizing Agent/Catalyst | Key Feature |

| 3-Chlorostyrene | meta-chloroperbenzoic acid (m-CPBA) | The electron-withdrawing chlorine substituent directs regioselective epoxidation of the styrene double bond. smolecule.com |

| Aromatic Hydrocarbons | Manganese porphyrin catalysts with hydrogen peroxide | Enables efficient epoxidation with high conversion and selectivity. smolecule.com |

Specialized Trapping Techniques in Synthesis Verification

The verification of the formation of reactive intermediates like chlorobenzene oxides often requires specialized trapping techniques. Due to their high reactivity, these epoxides are typically not isolated directly from biological systems but are identified by trapping them with nucleophiles to form stable adducts.

In studies of chlorobenzene metabolism by liver microsomes, the formation of 3- and 4-chlorobenzene oxides has been investigated. nih.govacs.org Unexpected results in trapping experiments have been reported, highlighting the complexity of the metabolic pathways and the need for sophisticated analytical methods to confirm the identity of the transient epoxide intermediates. nih.govacs.org

One common approach involves the use of nucleophilic trapping agents like glutathione (B108866) (GSH). In biological systems, the formation of glutathione conjugates can provide evidence for the existence of an epoxide intermediate. shu.ac.uk The identification of these conjugates, often through techniques like mass spectrometry and NMR, helps to elucidate the metabolic fate of chlorobenzene and confirm the initial epoxidation step. shu.ac.uk For instance, the investigation of fenclozic acid metabolism, a compound with structural similarities, utilized the identification of glutathione-related adducts to confirm the formation of an epoxide reactive metabolite. shu.ac.uk

Enzymatic Synthesis and Biocatalytic Approaches to Arene Oxide Formation

The use of enzymes for the synthesis of arene oxides offers a green and highly selective alternative to classical chemical methods. Biocatalysts, particularly monooxygenases, can perform oxidations under mild conditions with remarkable regio- and enantioselectivity.

Role of Cytochrome P450 Monooxygenases in Oxidative Transformation

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a crucial role in the metabolism of a wide range of xenobiotics, including chlorobenzene. cdc.govnih.gov In mammals, hepatic cytochrome P450 enzymes catalyze the initial oxidation of chlorobenzene to form chlorobenzene epoxides. nih.gov Specifically, the metabolism of chlorobenzene is known to produce both chlorobenzene-3,4-oxide and chlorobenzene-2,3-epoxide. cdc.govnih.gov

The regioselectivity of this epoxidation is influenced by the specific CYP isoform involved. pnas.org For example, pretreatment of test animals with phenobarbital, an inducer of certain CYP isoforms, was found to promote the formation of the para-hydroxylated product of chlorobenzene, which arises from the 3,4-oxide intermediate. pnas.orgnih.gov The formation of 3-chlorophenol (B135607) is also observed, which may arise from the 2,3-oxide or through a direct insertion mechanism. nih.govnih.gov The enzymatic reaction involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the transfer of an oxygen atom to the aromatic ring of chlorobenzene. smolecule.com

| Enzyme Family | Substrate | Primary Products | Significance |

| Cytochrome P450 | Chlorobenzene | Chlorobenzene-3,4-oxide, Chlorobenzene-2,3-oxide | Key initial step in the metabolism of chlorobenzene, leading to various phenolic and diol metabolites. cdc.govnih.gov |

Engineered Biocatalysts for Chlorobenzene Oxidation to Arene Oxides

To overcome the limitations of wild-type enzymes, such as low activity or incorrect regioselectivity, protein engineering has been employed to develop improved biocatalysts for the oxidation of chlorobenzene. By modifying the active site of enzymes like toluene (B28343) o-xylene (B151617) monooxygenase (ToMO) and chlorobenzene dioxygenase (CDO), researchers have been able to enhance their catalytic efficiency and control the regioselectivity of the oxidation. researchgate.netnih.govresearchgate.net

For instance, native ToMO from Pseudomonas sp. OX1 was found to oxidize chlorobenzene to a mixture of 2-chlorophenol (B165306) (4%), 3-chlorophenol (12%), and 4-chlorophenol (B41353) (84%). nih.govasm.org Through saturation mutagenesis at key active site residues (A107 and L192) of the alpha hydroxylase subunit (TouA), variants with altered regioselectivity and increased activity were generated. researchgate.netnih.gov One notable variant, L192V, exhibited a significant shift in the product distribution from chlorobenzene oxidation and showed enhanced hydroxylation activity towards chlorophenols. researchgate.net

Similarly, recombinant E. coli expressing the chlorobenzene dioxygenase (CDO) from Pseudomonas sp. strain P51 has been developed as an efficient biocatalyst for the cis-dihydroxylation of aromatic nitriles, demonstrating the potential of engineered enzymes for selective oxidations. researchgate.net These engineered biocatalysts offer a promising, environmentally benign route for the production of valuable chlorinated aromatic compounds from chlorobenzene. researchgate.netasm.org

| Engineered Enzyme | Wild-Type Source | Key Engineering Strategy | Impact on Chlorobenzene Oxidation |

| Toluene o-xylene monooxygenase (ToMO) | Pseudomonas sp. OX1 | Saturation mutagenesis of active site residues (e.g., L192V) | Altered regioselectivity and enhanced oxidation rates of chlorobenzene and chlorophenols. researchgate.netnih.gov |

| Chlorobenzene dioxygenase (CDO) | Pseudomonas sp. P51 | Recombinant expression in E. coli | Efficient biocatalyst for the selective oxidation of chlorobenzene derivatives. researchgate.net |

Mechanistic Investigations of Reactions Involving Chlorobenzene Oxides

Nucleophilic Ring-Opening Pathways

The epoxide ring of 3-chlorobenzene oxide is susceptible to attack by nucleophiles, leading to the formation of various adducts. The regioselectivity and stereochemistry of these reactions are highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Ring Opening and Regioselectivity

Under acidic conditions, the epoxide oxygen of this compound is first protonated, which enhances the electrophilicity of the carbon atoms and facilitates ring opening. researchgate.netyoutube.com This process can proceed through mechanisms with characteristics of both SN1 and SN2 reactions. libretexts.org The protonation creates a better leaving group, and as the carbon-oxygen bond begins to break, a partial positive charge develops on the carbon atom. libretexts.orgmasterorganicchemistry.com

Table 1: Factors Influencing Acid-Catalyzed Ring Opening of this compound

| Factor | Description |

| Protonation | The initial and reversible protonation of the epoxide oxygen makes it a better leaving group. researchgate.net |

| Carbocation-like Transition State | The transition state has significant carbocation character, influencing regioselectivity. libretexts.org |

| Regioselectivity | Nucleophilic attack is favored at the carbon atom that can best stabilize a positive charge. d-nb.infostackexchange.com |

| Lewis Acid Catalysis | Lewis acids can enhance reactivity by polarizing the epoxide and lowering steric hindrance. acs.org |

Base-Mediated Ring Opening and Stereochemical Considerations

In the presence of a strong base, the ring opening of this compound proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry at the site of attack. masterorganicchemistry.com Unlike acid-catalyzed opening, the epoxide oxygen is not protonated first, making it a poorer leaving group (an alkoxide). libretexts.org The significant ring strain of the epoxide (approximately 13 kcal/mol) is a major driving force for this reaction. masterorganicchemistry.comlibretexts.org

Under basic conditions, the nucleophilic attack occurs at the least sterically hindered carbon atom. d-nb.infomasterorganicchemistry.com For this compound, this would generally favor attack at the carbon atom further away from the chlorine substituent. The reaction results in a trans-diol product upon subsequent protonation of the resulting alkoxide. libretexts.orglibretexts.org

Table 2: Characteristics of Base-Mediated Ring Opening of this compound

| Characteristic | Description |

| Mechanism | The reaction proceeds through a direct SN2 attack by the nucleophile. libretexts.orgmasterorganicchemistry.com |

| Driving Force | The considerable ring strain of the epoxide ring facilitates the reaction. masterorganicchemistry.comlibretexts.org |

| Regioselectivity | Nucleophilic attack occurs at the least sterically hindered carbon atom. d-nb.info |

| Stereochemistry | The reaction leads to an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.com |

Reactions with Specific Nucleophiles (e.g., Amines, Halogen Acids, Glutathione)

The reactivity of this compound with various nucleophiles is of significant interest in both chemical synthesis and toxicology.

Amines: Primary and secondary amines can act as nucleophiles, attacking the epoxide ring. numberanalytics.com The reaction of chlorobenzene (B131634) with amines, particularly under forcing conditions or with activation, can lead to the formation of substituted anilines. chemicalnote.comresearchgate.net While simple chlorobenzene is generally unreactive towards nucleophilic aromatic substitution, the presence of activating groups or the use of strong bases can facilitate such reactions, sometimes proceeding through a benzyne (B1209423) intermediate. libretexts.orgmasterorganicchemistry.com The reaction of this compound with amines would likely follow the general principles of nucleophilic epoxide opening.

Halogen Acids: Anhydrous hydrogen halides (e.g., HCl, HBr) can open the epoxide ring. libretexts.org The reaction proceeds via an acid-catalyzed mechanism, where the halogen anion acts as the nucleophile. The halogen will typically attack the more substituted carbon atom. stackexchange.com

Glutathione (B108866) (GSH): Glutathione is a tripeptide that plays a critical role in the detoxification of electrophilic compounds in biological systems. nih.govmdpi.com The sulfhydryl group of the cysteine residue in glutathione is a potent nucleophile that can attack the epoxide ring of this compound. nih.govmdpi.com This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs). nih.gov The conjugation of arene oxides with glutathione is a significant detoxification pathway, leading to the formation of mercapturic acids that are excreted. nih.govnih.gov However, for chlorobenzene, in vitro studies have suggested that conjugation of its arene oxide with glutathione may not be a major pathway. nih.govepa.gov

Isomerization and Rearrangement Processes

Besides undergoing nucleophilic attack, this compound can also isomerize and rearrange to form other stable compounds, most notably chlorophenols.

Pathways to Chlorophenol Formation from Chlorobenzene Oxides

The formation of chlorophenols from chlorobenzene oxides is a well-documented rearrangement process. nih.govepa.gov This isomerization is a key step in the metabolism of chlorobenzene. The primary mechanism for this transformation is the "NIH shift," named after the National Institutes of Health where it was discovered. acs.org

In this mechanism, which can be spontaneous or acid-catalyzed, the arene oxide rearranges to a more stable phenolic product. youtube.comacs.org The process can involve the migration of a substituent (like a hydrogen, deuterium, or even a methyl group) from one carbon of the epoxide to an adjacent one. echemi.comresearchgate.net For this compound, isomerization is expected to yield ortho- and para-chlorophenols. nih.govepa.gov The formation of meta-chlorophenol is thought to occur through a more direct oxidative pathway rather than from the arene oxide intermediate. nih.govepa.gov

Intramolecular Rearrangements of Arene Oxides

Arene oxides, in general, are prone to intramolecular rearrangements. nih.govacs.org These rearrangements are driven by the thermodynamic stability gained from restoring the aromaticity of the ring. echemi.com The NIH shift is a prime example of such a rearrangement. acs.org These processes can be influenced by substituents on the aromatic ring and the reaction conditions. echemi.com Besides the formation of phenols, other skeletal rearrangements of arene rings are also possible, often proceeding through complex mechanisms involving proton and hydride transfers, particularly in superacidic media. beilstein-journals.org

Hydrolytic Transformations of Chlorobenzene Epoxides

Chlorobenzene is metabolized in vivo by cytochrome P450 enzymes to form reactive arene oxide intermediates, primarily chlorobenzene 2,3-epoxide and chlorobenzene 3,4-epoxide. cdc.gov Once formed, these epoxides are subject to several competing metabolic pathways, including hydrolytic transformations that convert the strained three-membered ether ring into a diol. These transformations can occur enzymatically, catalyzed by epoxide hydrolases, or through non-enzymatic solvolysis. cdc.gov

Epoxide hydrolases (EHs) are ubiquitous enzymes that catalyze the addition of water to epoxide rings, yielding the corresponding vicinal diols. wur.nl This action is a critical step in the detoxification pathway for many xenobiotics that are metabolized into epoxides. researchgate.net In the case of chlorobenzene, microsomal epoxide hydrolase (mEH) is the primary enzyme responsible for this conversion. cdc.gov

The generally accepted mechanism for EHs within the α/β-hydrolase fold family, which includes mEH, is a two-step process: researchgate.net

Covalent Intermediate Formation: The reaction is initiated by a nucleophilic attack from a carboxylate residue (aspartate) in the enzyme's active site on one of the epoxide's carbon atoms. This attack opens the epoxide ring and forms a covalent ester intermediate between the enzyme and the substrate.

Hydrolysis: A charge-relay system involving histidine and another aspartate residue activates a water molecule, which then hydrolyzes the ester intermediate. This step releases the diol product and regenerates the free enzyme. researchgate.net

The enzymatic hydration of chlorobenzene epoxides leads to the formation of chlorodihydrodiols. Specifically, epoxide hydrolase converts chlorobenzene 2,3-epoxide and 3,4-epoxide to their corresponding dihydrodiol metabolites. cdc.gov These diols can be further metabolized, for instance, by dehydrogenation to form chlorocatechols. cdc.gov

While enzymatic hydration is a recognized metabolic route, its significance relative to other pathways is a subject of detailed research. Some in vitro studies suggest that for chlorobenzene arene oxides, spontaneous rearrangement to form chlorophenols and conjugation with glutathione (GSH) can be more significant pathways than enzymatic hydrolysis by epoxide hydrolase. nih.gov However, studies using EH inhibitors have confirmed that the hydrolytic pathway is biologically significant, as inhibition of the enzyme alters the metabolic profile and toxicity of chlorobenzene. cdc.govwur.nl

Table 1: Overview of Enzymatic Hydrolysis of Chlorobenzene Epoxides

| Feature | Description |

| Enzyme Family | Epoxide Hydrolases (EHs), primarily microsomal Epoxide Hydrolase (mEH, E.C. 3.3.2.9). cdc.govresearchgate.net |

| Substrates | Chlorobenzene 2,3-epoxide, Chlorobenzene 3,4-epoxide. cdc.gov |

| Products | trans-dihydrodiols, such as 3,4-dihydro-3,4-dihydroxychlorobenzene. cdc.gov |

| General Mechanism | Two-step catalytic process involving a nucleophilic attack by an active-site aspartate residue to form a covalent alkyl-enzyme intermediate, followed by hydrolysis of this intermediate by an activated water molecule to release the diol product. researchgate.net |

| Competing Pathways | Spontaneous rearrangement (isomerization) to form chlorophenols (e.g., 2-chlorophenol (B165306) and 4-chlorophenol) and enzymatic conjugation with glutathione (GSH). nih.gov |

Solvolysis refers to a reaction where the solvent is also a reactant. wur.nl In an aqueous environment, this reaction is termed hydrolysis. Non-enzymatic hydrolysis of epoxides is generally slow under neutral physiological conditions but can be catalyzed by acid or, in some cases, base. chimia.ch

The ring strain of epoxides makes them susceptible to ring-opening reactions. However, the hydrolysis of chlorobenzene itself to produce phenol (B47542) requires extreme conditions of high temperature (350 °C) and pressure, proceeding through a benzyne intermediate rather than an epoxide hydrolysis mechanism. jove.comshaalaa.com This underscores the relative stability of the aryl-halide bond compared to the reactivity of a pre-formed epoxide intermediate.

For chlorobenzene epoxides, non-enzymatic reactions in an aqueous environment are primarily a competition between two main pathways:

Hydrolysis: The addition of water across the epoxide ring to form the corresponding dihydrodiol. This reaction can be acid-catalyzed, where protonation of the epoxide oxygen makes the ring more electrophilic and susceptible to attack by water. chimia.ch

Rearrangement/Isomerization: A spontaneous intramolecular rearrangement to form a more stable phenolic product. For instance, chlorobenzene 3,4-epoxide can rearrange to form 4-chlorophenol (B41353), and the 2,3-epoxide can yield 2-chlorophenol and 3-chlorophenol (B135607). nih.gov This process, often involving what is known as the NIH shift, is a significant non-enzymatic pathway for arene oxides.

Studies on the metabolism of chlorobenzene indicate that the formation of o- and p-chlorophenols largely results from the isomerization of the intermediate 2,3- and 3,4-chlorobenzene oxides, respectively. nih.gov It has been noted that direct hydration is not considered a significant pathway for these specific arene oxides in vitro, suggesting that the rate of spontaneous rearrangement to the more stable aromatic phenols is faster than the rate of intermolecular attack by water. nih.gov

Table 2: Comparison of Potential Non-Enzymatic Reactions for Chlorobenzene Oxides

| Reaction Pathway | Description |

| Hydrolysis (Solvolysis) | Intermolecular reaction with water to form a chlorodihydrodiol. The reaction is generally slow at neutral pH but can be catalyzed by acid. chimia.ch |

| Rearrangement (Isomerization) | Intramolecular reaction where a hydride shift and keto-enol tautomerization lead to the formation of a stable aromatic chlorophenol. This is often the dominant non-enzymatic pathway for arene oxides. nih.gov |

| Relative Importance | For chlorobenzene epoxides, spontaneous rearrangement to chlorophenols is reported to be a more significant non-enzymatic pathway than hydrolysis to the corresponding diol. nih.gov |

Computational and Theoretical Chemistry of Chlorobenzene Oxides

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics provides the fundamental framework for understanding chemical bonding and reactivity at the atomic and subatomic levels. For a molecule like 3-chlorobenzene oxide, these methods are indispensable for mapping its potential energy surface and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the mechanisms of chemical reactions. By approximating the electron density of a system, DFT can accurately calculate the energies of reactants, products, and the transition states that connect them, thereby elucidating detailed reaction pathways.

While direct DFT studies specifically targeting the reaction pathways of this compound are not extensively detailed in current literature, the principles of such analyses can be understood from studies on related compounds. For instance, DFT has been employed to investigate the conversion of chlorobenzene (B131634) to p-chlorophenol, modeling the interaction with metal-oxo species and mapping the potential energy profiles for C-H bond activation. researchgate.net These studies calculate the geometries and electronic structures of reactants, intermediates, transition states, and products to understand the step-by-step mechanism of a reaction. researchgate.net

A typical DFT study on a reaction pathway of this compound, such as its characteristic rearrangement to form chlorophenols (a process known as the NIH shift), would involve:

Optimization of Geometries: Calculating the lowest energy structures for the this compound reactant, the phenolic products (e.g., 2-chloro- and 4-chlorophenol), and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that represents the highest energy barrier for the reaction. This transition state structure is critical for understanding the reaction kinetics.

Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate. This allows for the calculation of activation energies and reaction enthalpies, which indicate how fast a reaction will proceed and whether it is energetically favorable.

The table below illustrates the type of data that would be generated from a DFT analysis of the rearrangement of this compound to its corresponding chlorophenols.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Structural Parameters |

| This compound | B3LYP/6-311+G | 0.0 (Reference) | C-C (epoxide), C-O bond lengths |

| Transition State 1 (to 4-chlorophenol) | B3LYP/6-311+G | Calculated Value | Breaking C-O bond, migrating H atom |

| 4-Chlorophenol (B41353) | B3LYP/6-311+G | Calculated Value | Aromatic C-C, C-O-H bond angle |

| Transition State 2 (to 2-chlorophenol) | B3LYP/6-311+G | Calculated Value | Breaking C-O bond, migrating H atom |

| 2-Chlorophenol (B165306) | B3LYP/6-311+G** | Calculated Value | Aromatic C-C, C-O-H bond angle |

| (Note: The energy values are hypothetical and for illustrative purposes, as specific literature data for this compound is not available.) |

Ab Initio Methods in Conformational and Energetic Analysis

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on experimental data for parameterization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are fundamental for precise energetic and conformational analysis.

For this compound, ab initio calculations would be crucial for determining:

Conformational Isomers: Identifying the different spatial arrangements of the atoms (conformers) and their relative stabilities. For arene oxides, this includes the valence tautomerism between the epoxide form (benzene oxide) and the seven-membered oxepin (B1234782) ring. wikipedia.org The presence of the chlorine substituent on the ring would influence the energetic balance of this equilibrium.

Electronic Properties: Calculating properties such as dipole moment, molecular orbital energies (HOMO-LUMO gap), and the distribution of electron density, which are key to understanding the molecule's reactivity.

Thermochemical Data: Predicting standard enthalpies of formation and other thermodynamic quantities with high accuracy.

Studies on substituted allyl vinyl ethers have utilized ab initio and DFT methods to analyze the effects of substituents on activation energies, separating them into intrinsic and thermodynamic contributions. acs.org A similar approach for this compound would help quantify the electronic influence of the chlorine atom on its stability and rearrangement pathways.

Molecular Modeling and Simulation Approaches

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the dynamic behavior of molecules over time. These simulations can provide insights into how a molecule interacts with its environment, such as a solvent or a biological macromolecule.

For this compound, molecular dynamics simulations could be used to:

Analyze Solvation Effects: Study how solvent molecules arrange around the epoxide ring and the chlorinated part of the molecule, and how this solvation shell affects its reactivity and stability.

Simulate Transport and Binding: Model the interaction of this compound with biological targets, such as enzymes (e.g., epoxide hydrolase) or DNA. This is particularly relevant as arene oxides are known metabolic intermediates of aromatic compounds and can be carcinogenic. youtube.com

Reactive molecular dynamics (RMD) simulations, which use force fields like ReaxFF, can even model chemical reactions in large, complex systems. physchemres.org An RMD simulation could potentially model the degradation or reaction of this compound in a simulated flame or biological environment, tracking the formation of various products over time. physchemres.org

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products (isomers). Regioselectivity describes the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

The rearrangement of this compound to chlorophenols is a classic example of a regioselective reaction. The epoxide ring can open in two ways, leading to the migration of a hydrogen atom (the NIH shift) to form either 2-chlorophenol or 4-chlorophenol. nih.gov

Computational chemistry is a powerful tool for predicting this regioselectivity. By calculating the activation energies for the different possible reaction pathways using methods like DFT, researchers can predict which product will be formed preferentially. The pathway with the lower activation energy barrier will be kinetically favored and thus yield the major product.

The factors influencing the regioselectivity of arene oxide isomerization are complex and include:

Carbocation Stability: The NIH shift mechanism proceeds through an intermediate with carbocationic character. The electronic effect of the chlorine substituent (both inductive withdrawal and resonance donation) will influence the stability of the potential carbocation intermediates, thereby directing the rearrangement.

Steric Effects: The size of the chlorine atom could sterically hinder one pathway over another.

The table below outlines the expected products and the theoretical basis for predicting the regioselectivity in the rearrangement of this compound.

| Reaction Pathway | Product | Theoretical Basis for Prediction | Expected Outcome |

| Pathway A | 4-Chlorophenol | Calculation of the transition state energy for hydrogen migration to the C4 position. | Favored or disfavored based on relative activation energy. |

| Pathway B | 2-Chlorophenol | Calculation of the transition state energy for hydrogen migration to the C2 position. | Favored or disfavored based on relative activation energy. |

By comparing the calculated activation energies for Pathway A and Pathway B, a quantitative prediction of the product ratio can be made, offering deep insight into the inherent chemical properties of this compound.

Mechanistic Aspects of Chlorobenzene Oxide Formation and Degradation in Biological Systems

Enzymatic Formation of Arene Oxides from Chlorobenzene (B131634)

The initial and rate-limiting step in the metabolism of chlorobenzene is its oxidation to chlorobenzene oxides, a reaction catalyzed by a class of enzymes known as monooxygenases. This enzymatic conversion is crucial as it transforms the relatively inert chlorobenzene into a chemically reactive electrophile.

In various microorganisms, such as Pseudomonas sp. OX1, the toluene (B28343) o-xylene (B151617) monooxygenase (ToMO) enzyme system has been identified as a key player in the oxidation of chlorobenzene. morressier.com ToMO is a multicomponent enzyme that utilizes molecular oxygen and a reducing agent (NADH) to hydroxylate aromatic compounds. The reaction mechanism involves the activation of dioxygen by a diiron center in the active site of the enzyme, which then attacks the aromatic ring of chlorobenzene to form the epoxide intermediate.

While the direct detection of 3-chlorobenzene oxide is challenging due to its high reactivity, its formation is inferred from the profile of its downstream metabolites, primarily the isomeric chlorophenols. Studies have shown that ToMO-mediated oxidation of chlorobenzene yields a mixture of 2-chlorophenol (B165306), 3-chlorophenol (B135607), and 4-chlorophenol (B41353), indicating the formation of the corresponding chlorobenzene oxide precursors. morressier.comnih.govasm.org In mammalian systems, cytochrome P-450 monooxygenases, particularly the CYP2E1 isoform, are the primary enzymes responsible for the oxidation of chlorobenzene to its epoxide metabolites. cdc.gov

The biological oxidation of chlorobenzene is a regiospecific process, meaning that the oxygen atom is added to specific positions on the aromatic ring, leading to the formation of different isomers of chlorobenzene oxide. The regiospecificity is determined by the active site architecture of the monooxygenase enzyme.

Research on the wild-type ToMO from Pseudomonas sp. OX1 has demonstrated a distinct preference for the oxidation of chlorobenzene, leading to the formation of its corresponding phenols. The product distribution from this enzymatic oxidation is as follows:

| Product | Percentage of Total Product |

| 2-Chlorophenol | 4% |

| 3-Chlorophenol | 12% |

| 4-Chlorophenol | 84% |

| Data from studies on Toluene o-xylene monooxygenase (ToMO) oxidation of chlorobenzene. morressier.comnih.govasm.org |

This distribution suggests that the formation of 4-chlorobenzene oxide is the major pathway, followed by this compound, and to a lesser extent, 2-chlorobenzene oxide. The total product formation rate for this process has been measured at approximately 1.2 ± 0.17 nmol/min/mg of protein. nih.govasm.org Protein engineering efforts have been successful in altering the regiospecificity of ToMO, creating enzyme variants with different product distributions. nih.gov

Biotransformation Pathways and Intermediate Metabolism

Once formed, the highly reactive this compound can undergo several metabolic transformations, which are primarily detoxification pathways aimed at neutralizing its electrophilic nature and facilitating its excretion from the body.

Two major enzymatic pathways are responsible for the detoxification of arene oxides like this compound: glutathione (B108866) conjugation and epoxide hydration.

Glutathione Conjugation: This pathway is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). xcode.life Glutathione, a tripeptide, acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring of this compound. This reaction opens the epoxide ring and forms a stable, water-soluble glutathione conjugate. xcode.liferesearchgate.net This conjugate can be further metabolized to mercapturic acid derivatives, which are then readily excreted in the urine. cdc.gov The GST-catalyzed conjugation is a critical step in preventing the covalent binding of the reactive epoxide to cellular macromolecules. researchgate.net

Epoxide Hydration: This detoxification route is mediated by the enzyme epoxide hydrolase. nih.gov This enzyme catalyzes the addition of a water molecule to the epoxide ring of this compound, resulting in the formation of a less reactive and more water-soluble trans-dihydrodiol. nih.govresearchgate.net This diol can then be further metabolized, for example, through conjugation with glucuronic acid or sulfate (B86663), to facilitate its elimination. cdc.gov

In vitro studies using hepatic microsomal systems have been instrumental in elucidating the metabolic fate of chlorobenzene and the role of different enzyme systems. Liver microsomes contain a high concentration of cytochrome P-450 enzymes and are a primary site for the metabolism of xenobiotics. nih.gov

Studies with rat liver microsomes have demonstrated the formation of chlorobenzene metabolites, including chlorophenols, which are the rearrangement products of the unstable chlorobenzene oxide intermediates. nih.gov The involvement of cytochrome P-450 in the initial oxidation step has been confirmed by experiments showing that pretreatment with P-450 inducers, such as phenobarbital, enhances the rate of chlorobenzene metabolism and its covalent binding to macromolecules. nih.gov Conversely, the addition of P-450 inhibitors suppresses these processes. nih.gov These in vitro systems have also been used to study the subsequent detoxification reactions, providing insights into the kinetics and substrate specificities of enzymes like glutathione S-transferases and epoxide hydrolases.

Chemical Reactivity with Biomolecules (e.g., Covalent Binding to DNA, RNA, and Proteins)

Due to its electrophilic nature, this compound, if not efficiently detoxified, can react with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. cdc.gov This covalent binding can lead to cellular damage and has been implicated in the toxic and carcinogenic effects of some aromatic compounds.

The formation of adducts with nucleic acids (DNA and RNA) can lead to mutations and interfere with the processes of replication and transcription. nih.gov Similarly, covalent binding to proteins can alter their structure and function, potentially leading to enzyme inhibition and disruption of cellular signaling pathways. taylorfrancis.com

In vivo and in vitro studies have provided evidence for the covalent binding of chlorobenzene metabolites to macromolecules in various tissues, including the liver, kidney, and lung. nih.gov The extent of this binding is dependent on the balance between the rate of bioactivation (formation of chlorobenzene oxides) and the rate of detoxification. cdc.gov The formation of these adducts is considered a key event in the initiation of cellular toxicity associated with chlorobenzene exposure. nih.gov

Environmental Chemistry and Degradation Pathways Involving Chlorobenzene Oxides

Formation of Chlorobenzene (B131634) Oxides in Environmental Processes

Chlorobenzene oxides are not typically released directly into the environment but are formed as transient intermediates during the degradation of chlorobenzene.

In the atmosphere, the primary degradation pathway for chlorobenzene is initiated by reaction with hydroxyl (OH) radicals, often referred to as the "detergent of the atmosphere". harvard.edu This process is driven by solar radiation, which leads to the formation of OH radicals that are highly reactive and capable of oxidizing most chemicals in the troposphere. harvard.educopernicus.org

The atmospheric oxidation of chlorobenzene (CB) begins with the addition of an OH radical to the aromatic ring, forming a chlorobenzene-OH adduct. nih.govresearchgate.net This addition can occur at several positions on the ring, with a notable preference for the ortho and para positions due to electronic effects, though addition at the meta position also occurs. The formation of the 3-chlorobenzene oxide isomer specifically proceeds from the addition of the hydroxyl radical at the meta position of the chlorobenzene molecule. nih.govnih.gov

Table 1: Predicted Yields of Chlorophenol Isomers from the Reaction of O₂ with Chlorobenzene-OH Adducts at Atmospheric Pressure

| Position of OH Addition | Adduct Formed | Resulting Chlorophenol | Predicted Yield |

|---|---|---|---|

| Ortho | R2 | o-Chlorophenol | 93% |

| Meta | R3 | m-Chlorophenol | 38% |

| Para | R4 | p-Chlorophenol | 74% |

Data sourced from studies on atmospheric oxidation mechanisms of chlorobenzene. nih.govresearchgate.net

High-temperature processes, such as industrial incineration, can lead to the oxidative thermal decomposition of chlorobenzene, which serves as a precursor to various related chlorinated compounds. berkeley.edunih.gov Studies conducted in combustion-driven flow reactors under post-flame conditions (725 to 1000 K) have shown that the initial destruction of chlorobenzene is dominated by hydrogen-abstraction reactions by hydroxyl radicals, rather than a direct carbon-chlorine bond scission. berkeley.edu

This process leads to the formation of significant quantities of chlorinated intermediates. berkeley.edu The thermal oxidation of chlorobenzene can yield a range of products, including benzene (B151609), hydrogen chloride, and smaller amounts of methane, ethylene, and carbon oxides. njit.edu Importantly, under these conditions, chlorinated byproducts such as chlorophenol and vinyl chloride are formed in quantities similar to their non-chlorinated analogs (phenol and ethylene) produced during benzene oxidation. berkeley.edu The formation of various chlorobenzene congeners, including di- and tri-chlorobenzenes, has also been observed, particularly at higher temperatures. murdoch.edu.au

Table 2: Products Identified from the Thermal Oxidation of Chlorobenzene

| Temperature Range (K) | Key Products and Intermediates | Observations |

|---|---|---|

| 725 - 1000 | Chlorophenol, Vinyl Chloride, Benzene, HCl | Hydrogen-abstraction reactions prevail. berkeley.edu |

| 863 - 913 | Benzene, HCl, CH₄, C₂H₄, C₂H₆, CO, CO₂ | 95% decomposition of chlorobenzene at 893 K. njit.edu |

| 800 - 950 | Monochlorobenzene, Dichlorobenzenes | Highest yields of mono- and dichlorobenzenes observed in this range. murdoch.edu.au |

Bioremediation Mechanisms and Microbial Degradation of Chlorobenzene Oxides

Bioremediation offers an environmentally sound approach to degrading chlorinated aromatic compounds. nih.gov Microorganisms have evolved diverse enzymatic systems to break down these persistent pollutants. eurochlor.org The complete biodegradation of highly chlorinated compounds often requires a sequence of anaerobic and aerobic conditions. eurochlor.org

The initial step in the aerobic bacterial degradation of many chlorinated aromatic compounds involves oxygenase enzymes. oup.com These enzymes incorporate molecular oxygen into the aromatic ring, often leading to the formation of chlorocatechols. wur.nlepa.gov For instance, catechol 1,2-dioxygenase is an enzyme that catalyzes the ortho ring cleavage of catechols and chlorocatechols. nih.gov

Other enzymatic systems, such as peroxidases, can also degrade chlorinated aromatics. Soybean peroxidase, for example, utilizes hydrogen peroxide to oxidize substrates like chlorophenols. researchgate.net The degradation follows a ping-pong mechanism where the enzyme is first oxidized and then returns to its reduced state through successive one-electron reductions. researchgate.net The effectiveness of these enzymatic processes is dependent on factors like pH, temperature, and reactant concentrations. researchgate.net Fungi and bacteria often employ different biochemical pathways for metabolism. epa.gov

The breakdown of chlorobenzene and its intermediates like chlorobenzene oxides leads to a series of metabolites. Under aerobic conditions, chlorobenzene is typically oxidized to chlorocatechols. wur.nl For example, Pseudomonas veronii and Acidovorax facilis, when degrading chlorobenzene under low oxygen conditions, were found to accumulate intermediates such as 3-chlorocatechol (B1204754) and 2-chloro-cis,cis-muconate. nih.gov This indicates that the degradation pathway proceeds through the formation of these key chlorinated catechols before further breakdown.

Different isomers of chlorophenols and chlorocatechols are formed depending on the initial substrate and the specific microbial pathway. The degradation of 4-chlorophenol (B41353) can proceed via hydroquinone (B1673460) or 4-chlorocatechol (B124253) pathways. researchgate.net Similarly, 2-chlorophenol (B165306) degradation often involves the formation of 3-chlorocatechol. researchgate.net The complete mineralization of these compounds results in the formation of carbon dioxide, water, and chloride ions. eurochlor.org

Table 3: Common Metabolites in the Biodegradation of Chlorinated Aromatics

| Original Compound Class | Key Enzymatic Step | Identified Metabolites |

|---|---|---|

| Chlorobenzenes | Dioxygenation | Chlorocatechols (e.g., 3-chlorocatechol), 2-chloro-cis,cis-muconate. nih.gov |

| Monochlorophenols | Oxygenation/Monooxygenation | Chlorocatechols, Hydroquinone, Benzenetriol. researchgate.netmdpi.org |

Catalytic Oxidation and Advanced Oxidation Processes for Environmental Abatement

For recalcitrant compounds like chlorobenzene, advanced oxidation processes (AOPs) and catalytic oxidation provide effective methods for environmental abatement. mdpi.com AOPs are characterized by the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively break down organic pollutants into simpler, less harmful substances like CO₂, H₂O, and HCl. chlorobenzene.ltd

Various AOPs have been applied to chlorobenzene degradation:

Fenton and Fenton-like Processes: These methods use ferrous ions (or iron oxides) and hydrogen peroxide to generate hydroxyl radicals. chlorobenzene.ltdacs.org Supporting the iron catalyst on materials like activated carbon can enhance the degradation rate by combining adsorption with oxidation. chlorobenzene.ltd

Ozone-Based Processes: Ozone (O₃) is a powerful oxidant that can directly attack the chlorobenzene structure or decompose in water to form hydroxyl radicals. chlorobenzene.ltd Combining ozonation with UV light or ultrasound can improve efficiency. chlorobenzene.ltd

Photocatalytic Oxidation: This technique often utilizes a semiconductor catalyst like titanium dioxide (TiO₂). Under UV irradiation, electron-hole pairs are generated, which react with water or oxygen to produce hydroxyl radicals. chlorobenzene.ltd

UV/Chlorine Process: This AOP has gained interest for its ability to produce radicals efficiently and maintain a disinfectant residual. capes.gov.br

Peroxymonosulfate (PMS) Activation: Catalysts such as cobalt-iron bimetallics supported on porous graphitized carbon can activate PMS to generate both sulfate (B86663) (SO₄•⁻) and hydroxyl (HO•) radicals for chlorobenzene degradation. nih.gov

Catalytic oxidation over solid catalysts, including noble metals (e.g., Palladium) or transition metal oxides (e.g., CeO₂, MnO₂), is another effective strategy. mdpi.comacs.org These catalysts can operate at lower temperatures than thermal oxidation and can achieve high conversion efficiencies. mdpi.com The addition of promoters like cerium (Ce) can enhance the catalytic activity and stability of palladium-based catalysts. mdpi.com However, the formation of more highly chlorinated byproducts, such as dichlorobenzenes (DCB) and trichlorobenzenes (TCB), can be a challenge that requires careful catalyst design and process control. mdpi.comacs.org

Table 4: Summary of Catalytic and Advanced Oxidation Processes for Chlorobenzene Abatement

| Process Type | Catalyst / Reagents | Key Reactive Species | Findings and Byproducts |

|---|---|---|---|

| Photocatalytic Oxidation | Titanium dioxide (TiO₂) | •OH | Can benefit from natural light; efficiency depends on light intensity. chlorobenzene.ltd |

| Fenton-like | Iron oxides, Supported iron | •OH | Expands applicable pH range compared to classic Fenton. chlorobenzene.ltd |

| Ozone Oxidation | Ozone (O₃), often with UV/ultrasound | O₃, •OH | Can be limited by ozone's low solubility and mass transfer. chlorobenzene.ltd |

| PMS Activation | CoFe₂O₄/PGC | SO₄•⁻, •OH | Efficient removal (>68%) over a wide pH range (5.0-9.0). nih.gov |

| Catalytic Oxidation | 0.2% Pd-0.5% Ce/TiO₂ | Surface oxygen species | Enhanced activity with Ce doping; small amounts of DCB and TCB formed. mdpi.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Alkanols |

| Benzene |

| Benzenetriol |

| Benzoic acid |

| Carbon dioxide |

| Carbon monoxide |

| Catechol |

| 2-chloro-cis,cis-muconate |

| Chloral (trichloroacetaldehyde) |

| 3-chlorocatechol |

| 4-chlorocatechol |

| Chlorobenzene |

| Chlorocatechols |

| Dichlorobenzene (DCB) |

| Ethylene |

| Hexachlorobenzene |

| Hydrogen |

| Hydrogen chloride (HCl) |

| Hydrogen peroxide |

| Hydroquinone |

| Methane |

| Nitric oxide |

| o-Chlorophenol |

| m-Chlorophenol |

| p-Chlorophenol |

| Pentachlorophenol (PCP) |

| Phenol (B47542) |

| Tetrachlorobenzene |

| Trichlorobenzene (TCB) |

| Vinyl chloride |

Heterogeneous Catalysis with Metal Oxides (e.g., MnOₓ/CeO₂ systems)

Mixed metal oxides, particularly those combining manganese and cerium oxides (MnOₓ/CeO₂), have emerged as highly effective catalysts for the oxidation of chlorinated volatile organic compounds (CVOCs), including chlorobenzene. The efficacy of these catalysts stems from their synergistic properties, including high oxygen storage capacity, abundant surface oxygen vacancies, and the presence of multiple oxidation states for both manganese and cerium.

The morphology of the MnOₓ-CeO₂ catalyst plays a crucial role in its catalytic activity. For instance, rod-shaped CeO₂-MnOₓ catalysts have demonstrated superior performance in chlorobenzene degradation compared to plate, polyhedra, or cube morphologies. nih.gov This enhanced activity is attributed to increased lattice microstrains, a higher concentration of surface oxygen vacancies, and a greater abundance of active Mn⁴⁺ and Mn²⁺ species on the catalyst surface. nih.gov The strong interaction between CeO₂ and MnOₓ promotes the redox ability of the mixed oxide, which is essential for the catalytic cycle. nih.gov

Studies on MnOₓ-CeO₂ catalysts have shown that they can achieve complete combustion of chlorobenzene at relatively low temperatures. For example, a MnOₓ(0.86)–CeO₂ catalyst was identified as being highly active, achieving complete mineralization of chlorobenzene at 254°C. The addition of other metal oxides, such as lanthanum oxide (La₂O₃), to form Mn-Ce-La-O mixed oxides can further enhance catalytic activity and stability, particularly at higher temperatures (around 350°C). nih.gov

The performance of these catalytic systems is summarized in the table below, highlighting the impact of catalyst composition and morphology on chlorobenzene conversion.

| Catalyst Composition | Morphology | Key Findings | Reference |

| MnOₓ-CeO₂ | Rod, Plate, Polyhedra, Cube | Catalytic activity order: Rod > Plate > Polyhedra > Cube. Rod morphology exhibits more oxygen vacancies and active Mn species. | nih.gov |

| MnOₓ(0.86)–CeO₂ | Not Specified | Achieved complete combustion of chlorobenzene at 254°C. | |

| Mn(x)-CeLa Mixed Oxides | Not Specified | High catalytic activity for chlorobenzene combustion, with good stability at 350°C. | nih.gov |

| Ce-Mn-Oₓ/TiO₂ | Composite Pore Structure | Nearly 100% conversion of chlorobenzene in the temperature range of 300–350 °C. | nih.gov |

Mechanistic Insights into Complete Mineralization

The complete mineralization of chlorobenzene over metal oxide catalysts involves a complex series of reactions that ultimately convert the organic molecule into carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl). While the direct observation of this compound as a stable intermediate in these heterogeneous catalytic systems is not prominently reported in the literature, the proposed mechanisms involve the initial activation of the chlorobenzene molecule on the catalyst surface, followed by oxidative cleavage of the aromatic ring.

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) studies on Ce-Mn-Oₓ/TiO₂ catalysts have provided valuable insights into the reaction intermediates. At 250°C, the primary intermediates identified were maleate (B1232345) and phenolic acid species. As the temperature increased to 350°C, these intermediates were further oxidized to carbonate and bidentate carbonate species, indicating the progression towards complete mineralization. nih.gov

The degradation process is believed to follow a Mars-van Krevelen-type mechanism, where the lattice oxygen from the metal oxide participates in the oxidation of the adsorbed organic molecule. The resulting oxygen vacancy on the catalyst surface is then replenished by gas-phase oxygen. The presence of abundant and mobile surface oxygen species is a key factor for high catalytic activity. acs.org

The reaction pathway can be summarized as follows:

Adsorption: Chlorobenzene adsorbs onto the active sites of the catalyst.

C-Cl Bond Activation: The C-Cl bond is cleaved, a step that is often facilitated by the acidic or redox sites on the catalyst surface.

Aromatic Ring Opening: The aromatic ring is attacked by surface oxygen species, leading to the formation of various oxygenated intermediates. While not definitively identified in catalytic systems, this is the stage where an epoxide intermediate like this compound could hypothetically form and rapidly transform.

Formation of Carboxylic Acids: Intermediates such as maleate and phenolate (B1203915) are formed. nih.gov

Deep Oxidation: These intermediates are further oxidized to smaller organic fragments and eventually to CO₂ and H₂O.

HCl Formation: The chlorine atoms released from the chlorobenzene molecule react with hydrogen species (from water or surface hydroxyl groups) to form HCl. mdpi.com

The ability of the catalyst to effectively desorb the chlorinated byproducts and HCl is crucial for maintaining its long-term stability and preventing catalyst poisoning. nih.gov

Q & A

Q. What are the recommended laboratory synthesis methods for 3-chlorobenzene oxide?

The synthesis of this compound typically involves the oxidation of 3-chlorobenzaldehyde using oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium. Reaction parameters, including temperature (20–40°C), pH (3–5), and reaction time (2–4 hours), must be tightly controlled to optimize yield and purity. Scaling up can employ continuous flow reactors for improved parameter control .

Q. What analytical techniques are suitable for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the aromatic substitution pattern and oxide ring formation.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of byproducts.

- Infrared (IR) Spectroscopy : To detect functional groups like C-Cl and epoxide rings. Reference spectral data from authoritative databases (e.g., NIST Chemistry WebBook) should be used for cross-validation .

Q. What safety protocols are critical when handling this compound?

- Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats.

- Avoid contact with incompatible agents such as alkali metals (e.g., sodium), oxidizers (e.g., nitric acid), and dimethyl sulfoxide (DMSO), which can trigger violent reactions .

- Store in cool, UV-protected, and well-ventilated areas to prevent decomposition .

Q. How does the chlorinated aromatic structure influence the compound's physical properties?

The electron-withdrawing chlorine atom increases the compound's polarity, raising its melting point (mp: ~35–40°C) and boiling point (bp: ~210–215°C). It also enhances stability against nucleophilic attack due to reduced electron density on the benzene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from variations in catalyst purity, solvent choice (e.g., aqueous vs. organic phases), or reaction scaling. Methodological solutions include:

Q. What mechanistic insights explain the bioactivity of 3-chlorobenzene derivatives in enzyme inhibition?

The 3-chloro substituent participates in edge-to-face π-stacking interactions with aromatic residues (e.g., Tyr39 in Mycobacterium tuberculosis TMPK), enhancing binding affinity. Substituent position matters: 3-chloro derivatives show higher inhibitory potency than 4-chloro analogs due to spatial compatibility with enzyme active sites .

Q. How does the choice of oxidizing agent affect the reaction pathway of this compound formation?

- KMnO₄ in acidic conditions favors epoxidation via electrophilic addition.

- Ozone (O₃) may cleave the aromatic ring, leading to undesired byproducts.

- Hydrogen peroxide (H₂O₂) with catalysts (e.g., tungstic acid) offers a greener alternative but requires precise pH control to avoid over-oxidation .

Q. What experimental strategies mitigate instability of this compound under varying storage conditions?

- Temperature Control : Store at 2–8°C to slow decomposition.

- Light Protection : Use amber glassware to prevent UV-induced degradation.

- Humidity Management : Desiccants (e.g., silica gel) prevent hydrolysis of the epoxide ring .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- Density Functional Theory (DFT) : Predicts electronic effects of substituents on reactivity.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites).

- QSAR Models : Correlate structural features (e.g., Cl position) with physicochemical properties .

Methodological Tables

Table 1: Common Oxidizing Agents and Their Impact on this compound Synthesis

Table 2: Stability of this compound Under Storage Conditions

| Condition | Degradation Rate (%/month) | Major Degradation Pathway |

|---|---|---|

| 25°C, Light Exposure | 15–20 | Photolytic ring opening |

| 4°C, Dark | 2–5 | Hydrolysis |

| -20°C, Argon Atmosphere | <1 | Minimal decomposition |

| Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.